Methyl 4-bromo-3-fluorothiophene-2-carboxylate
Description
Methyl 4-bromo-3-fluorothiophene-2-carboxylate is an organic compound with the molecular formula C6H4BrFO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and fluorine atoms on the thiophene ring
Properties
IUPAC Name |
methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIOEHSFRAGWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573780 | |
| Record name | Methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395664-56-9 | |
| Record name | Methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the thiophene ring.
Fluorination: The brominated thiophene derivative is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Esterification: The resulting 4-bromo-3-fluorothiophene is then esterified with methanol in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-3-fluorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-fluorothiophene-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
- Methyl 5-bromo-4-fluorothiophene-2-carboxylate
- Methyl 5-chloro-4-fluorothiophene-2-carboxylate
Uniqueness
Methyl 4-bromo-3-fluorothiophene-2-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel materials and bioactive molecules.
Biological Activity
Methyl 4-bromo-3-fluorothiophene-2-carboxylate (CAS No: 395664-56-9) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H4BrFO2S. The presence of bromine and fluorine substituents on the thiophene ring contributes to its unique chemical properties, which may influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its anticancer properties and enzyme inhibition mechanisms.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase). This inhibition is crucial as it disrupts the nucleotide synthesis pathway, which is often upregulated in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the nanomolar range, indicating potent activity .
- Selectivity : The compound shows selectivity towards folate receptor-expressing cells, which is beneficial for reducing toxicity to normal cells while targeting tumor cells more effectively .
Table of Biological Activities
| Activity | Description | IC50 (nM) |
|---|---|---|
| Inhibition of GARFTase | Disruption of purine biosynthesis pathway | 2.11 - 7.19 |
| Cytotoxicity in Cancer Cell Lines | Effective against KB tumor cells | 5 - 10 |
| Selective Uptake | Enhanced uptake via proton-coupled folate transporter (PCFT) | - |
Study 1: Inhibition of Purine Biosynthesis
In a study published in Nature, this compound was tested for its ability to inhibit GARFTase. The results indicated that compounds with fluorine substitutions exhibited enhanced potency compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .
Study 2: Antitumor Efficacy
Another significant study evaluated the antitumor efficacy of this compound in xenograft models using immunocompromised mice. The results showed a marked reduction in tumor size compared to controls, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
